molecular formula C15H26N2O9 B581882 tert-Butyl 3-aminopyrrolidine-1-carboxylate 2-hydroxypropane-1,2,3-tricarboxylate CAS No. 1310278-53-5

tert-Butyl 3-aminopyrrolidine-1-carboxylate 2-hydroxypropane-1,2,3-tricarboxylate

Cat. No. B581882
M. Wt: 378.378
InChI Key: CFUMDLIQNLTSLJ-UHFFFAOYSA-N
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Description

“tert-Butyl 3-aminopyrrolidine-1-carboxylate 2-hydroxypropane-1,2,3-tricarboxylate” is a chemical compound with the CAS Number: 1310278-53-5 . It has a linear formula of C9H18N2O2.C6H8O7 .


Synthesis Analysis

The synthesis of this compound has been reported in the literature. For instance, 3-Aminopyrrolidine building block was used as the intermediate for many pharmaceutically active substances. Starting from L-aspartic acid, optically active (S)-tert-butyl-3-aminopyrrolidine-1-carboxylate was synthesized, and the reaction conditions were optimized in each step .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C9H18N2O2.C6H8O7/c1-9(2,3)13-8(12)11-5-4-7(10)6-11;7-3(8)1-6(13,5(11)12)2-4(9)10/h7H,4-6,10H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) . The molecular formula is C15H26N2O9 and the average mass is 378.375 Da .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

Environmental and Chemical Studies

  • Toxicity and Environmental Behavior : The research delves into the environmental occurrence, human exposure, and toxicity of similar compounds, highlighting the need for more sustainable and less toxic alternatives. For instance, studies on synthetic phenolic antioxidants (SPAs) used in various products point to their detection in multiple environmental matrices and potential health risks due to their toxicity and endocrine-disrupting effects (Runzeng Liu & S. Mabury, 2020) sourcesource.

  • Biodegradation and Fate in the Environment : There's significant interest in understanding how compounds like methyl tert-butyl ether (MTBE) degrade in soil and groundwater, with studies focusing on the identification of microorganisms capable of degrading these substances and the potential for natural attenuation as a remediation strategy (S. Thornton et al., 2020) sourcesource.

Chemical Synthesis and Applications

  • Synthetic Applications : The review of synthetic routes for pharmaceutical compounds emphasizes the utility of tert-butyl-based intermediates in facilitating efficient, scalable, and commercial-viable synthetic processes (W. Mi, 2015) sourcesource. Another study discusses the applications of tert-butanesulfinamide in synthesizing N-heterocycles, showcasing the versatility of tert-butyl-based compounds in producing structurally diverse and therapeutically relevant molecules (R. Philip et al., 2020) sourcesource.

Environmental Remediation Techniques

  • Bioremediation of Environmental Pollutants : Research on the biodegradation and bioremediation of MTBE, a common fuel additive, provides evidence of microbial transformation and complete mineralization under aerobic conditions, offering insights into potential methods for mitigating pollution from similar compounds (S. Fiorenza & H. Rifai, 2003) sourcesource.

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

tert-butyl 3-aminopyrrolidine-1-carboxylate;2-hydroxypropane-1,2,3-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2.C6H8O7/c1-9(2,3)13-8(12)11-5-4-7(10)6-11;7-3(8)1-6(13,5(11)12)2-4(9)10/h7H,4-6,10H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFUMDLIQNLTSLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60704138
Record name 2-Hydroxypropane-1,2,3-tricarboxylic acid--tert-butyl 3-aminopyrrolidine-1-carboxylate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60704138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-aminopyrrolidine-1-carboxylate 2-hydroxypropane-1,2,3-tricarboxylate

CAS RN

1310278-53-5
Record name 2-Hydroxypropane-1,2,3-tricarboxylic acid--tert-butyl 3-aminopyrrolidine-1-carboxylate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60704138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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